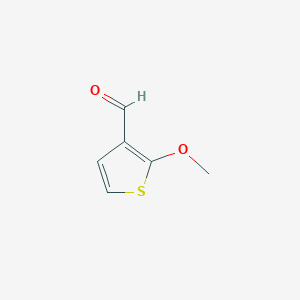

2-Methoxythiophene-3-carbaldehyde

Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.org First discovered in 1883 as a contaminant in benzene (B151609) from coal tar, thiophene and its derivatives have become cornerstones of heterocyclic chemistry. britannica.com The sulfur atom in the thiophene ring imparts distinct physical and chemical properties compared to its all-carbon analogue, benzene. numberanalytics.comlongdom.org Thiophene is more reactive than benzene towards electrophilic substitution reactions due to the electron-donating nature of the sulfur heteroatom. numberanalytics.comnih.gov

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active compounds. nih.gov This is partly because the thiophene ring can often replace a benzene ring in a drug molecule without a loss of biological activity, a concept known as bioisosterism. wikipedia.org Thiophene derivatives have found applications in numerous pharmaceuticals. nih.gov Beyond medicine, thiophenes are crucial in materials science, forming the basis for conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Significance of Methoxy-Substituted Thiophenes in Contemporary Organic Synthesis

The introduction of a methoxy (B1213986) group (–OCH₃) onto the thiophene ring significantly influences its electronic properties and reactivity. The methoxy group is a strong electron-donating group, which further activates the thiophene ring towards electrophilic substitution. This substituent directs incoming electrophiles to specific positions on the ring, providing a powerful tool for regioselective synthesis.

In the realm of materials science, methoxy-substituted thiophenes are of particular interest. The electron-donating nature of the methoxy group can modulate the electronic and optoelectronic properties of thiophene-based polymers and oligomers. rsc.org For instance, research has shown that the introduction of methoxy groups can influence the molecular orientation in single crystals of thiophene/phenylene co-oligomers, which is a critical factor for applications in organic lasers. nih.gov In some cases, hydrogen bonding interactions between methoxy groups of adjacent molecules can lead to a more favorable alignment for light confinement. nih.gov The synthesis of polymers incorporating methoxy-substituted thiophene units has been explored to tune the properties of the resulting materials for potential use as p-type semiconductors and photoacoustic probes.

Research Landscape of Thiophene Carbaldehyde Derivatives

Thiophene carbaldehydes, which are thiophenes bearing an aldehyde functional group (–CHO), are versatile and important building blocks in organic synthesis. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Thiophene-2-carbaldehyde (B41791), a well-studied isomer, is used as a precursor in the synthesis of pharmaceuticals, β-aryl-β-amino acids, and urea (B33335) derivatives. smolecule.com It can undergo condensation reactions, acylation, and reduction, highlighting the synthetic utility of the aldehyde group. smolecule.com Similarly, thiophene-3-carbaldehyde is employed in the synthesis of various compounds, including chalcones, which are known to possess a range of biological activities. nih.gov

In materials science, thiophene carbaldehydes are used to create functional polymers. For example, researchers have developed methods to polymerize thiophene-2-carbaldehyde to produce conductive polymers. journalskuwait.org The aldehyde functionality can also be used to anchor the thiophene unit to other materials, such as in the functionalization of mesoporous silica. smolecule.com However, the polymerization of some thiophene aldehydes can be challenging. For instance, 3-thiophene carboxaldehyde has been reported to be difficult to electropolymerize directly. acs.org To overcome this, strategies such as synthesizing a trimer where the thiophene aldehyde is enclosed between two easily polymerizable units have been developed. acs.org

The study of substituted thiophene aldehydes continues to be an active area of research, with scientists exploring new synthetic methods and applications for these valuable chemical intermediates. nih.gov

Chemical and Physical Properties of 2-Methoxythiophene-3-carbaldehyde and Related Compounds

Below are tables detailing some of the known properties of this compound and its structural isomers.

Table 1: Properties of this compound Note: Some data is for the isomeric 3-Methoxythiophene-2-carbaldehyde, as indicated.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆O₂S | uni.lu |

| Molecular Weight | 142.18 g/mol | biosynth.com |

| IUPAC Name | This compound | uni.lu |

| CAS Number | Not available for this specific isomer. (Isomer 3-Methoxythiophene-2-carbaldehyde is 35134-07-7) | biosynth.comthermofisher.com |

| Appearance (Isomer: 3-Methoxythiophene-2-carbaldehyde) | White to pale cream crystals or powder | thermofisher.com |

| Melting Point (Isomer: 3-Methoxythiophene-2-carbaldehyde) | 76.0-85.0 °C | thermofisher.com |

| Boiling Point (Isomer: 3-Methoxythiophene-2-carbaldehyde) | 255.8 °C | biosynth.com |

| Flash Point (Isomer: 3-Methoxythiophene-2-carbaldehyde) | 80 °C | biosynth.com |

Table 2: Predicted Spectroscopic Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.01613 | 125.2 |

| [M+Na]⁺ | 164.99807 | 135.4 |

| [M-H]⁻ | 141.00157 | 129.9 |

| [M+NH₄]⁺ | 160.04267 | 149.5 |

| [M+K]⁺ | 180.97201 | 134.0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxythiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUKIKLGNRUZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292466 | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41057-07-2 | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41057-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxythiophene 3 Carbaldehyde

Direct Formylation Approaches for Methoxythiophenes

Direct formylation of methoxythiophenes represents a common and straightforward route to obtaining 2-methoxythiophene-3-carbaldehyde. The Vilsmeier-Haack reaction is a prominent example of this approach. cambridge.orgorganic-chemistry.orgwikipedia.org This reaction involves the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride. cambridge.orgwikipedia.org The electron-donating nature of the methoxy (B1213986) group on the thiophene (B33073) ring facilitates this electrophilic substitution reaction. cambridge.orgepstem.net

The regioselectivity of the Vilsmeier-Haack reaction on 3-substituted thiophenes can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net For 2-methoxythiophene (B42098), formylation is expected to occur at the adjacent C5 position or the C3 position. However, the directing effect of the methoxy group generally favors substitution at the C3 position, leading to the desired this compound. In some cases, alternative formylating agents like N-formylpyrrolidine or dichloromethyl methyl ether with a Lewis acid catalyst such as titanium tetrachloride can be employed to optimize regioselectivity. researchgate.net Another variation of the Vilsmeier-Haack reaction utilizes phosgene (B1210022) instead of phosphorus oxychloride, which has been shown to produce 2-thiophene aldehydes in high yields. google.com

| Reagent System | Description | Reference |

|---|---|---|

| DMF / POCl₃ | The classic Vilsmeier-Haack reagent, widely used for formylating electron-rich heterocycles. | cambridge.orgwikipedia.org |

| N-Formylpyrrolidine | An alternative formylating agent that can offer different regioselectivity. | researchgate.net |

| MeOCHCl₂ / TiCl₄ | A combination used for formylation, with the Lewis acid enhancing reactivity. | researchgate.net |

| Formamides / Phosgene | A high-yielding alternative to the traditional Vilsmeier-Haack conditions. | google.com |

Multi-Step Synthetic Strategies from Precursor Compounds

In addition to direct formylation, this compound can be synthesized through multi-step sequences that involve the construction of the thiophene ring or the introduction of the required functional groups onto a pre-existing thiophene core.

Cycloaddition Reactions in Thiophene Carbaldehyde Synthesis

Cycloaddition reactions offer a powerful method for the construction of the thiophene ring itself. While direct synthesis of this compound via a single cycloaddition step is not commonly reported, the principles of cycloaddition are fundamental to building the thiophene scaffold. For instance, [3+2] cycloaddition reactions involving 1,4-dithiane-2,5-diol (B140307) and ynals can lead to the formation of 2-substituted thiophene-3-carbaldehydes. researchgate.net Furthermore, thiophene S-oxides can undergo cycloaddition with alkynes to produce substituted arenes, demonstrating a method for ring transformation that could be adapted for thiophene synthesis. rsc.org The development of stepwise [3+3]-cycloaddition reactions has also emerged as a viable strategy for constructing six-membered heterocyclic compounds and highlights the potential for similar strategies in five-membered ring synthesis. acs.org

Ring-Closure Methods for Thiophene Core Formation

Several named reactions are pivotal for constructing the thiophene ring from acyclic precursors, which can then be further functionalized to yield the target molecule. These methods are particularly useful for creating polysubstituted thiophenes.

The Gewald aminothiophene synthesis is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. wikipedia.orgtandfonline.com This 2-aminothiophene can then be a precursor for further transformations. Microwave irradiation has been shown to improve the yields and reduce reaction times for the Gewald reaction. wikipedia.orgresearchgate.nettandfonline.com

The Fiesselmann thiophene synthesis allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. wikipedia.orgwikipedia.orgresearchgate.net The resulting 3-hydroxythiophene can potentially be converted to a 3-methoxythiophene (B46719) through etherification.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide, to form a thiophene. This method is a fundamental approach to constructing the thiophene ring.

Functional Group Interconversion Strategies

Once a suitably substituted thiophene is obtained, functional group interconversions (FGIs) are employed to install the methoxy and carbaldehyde groups at the desired positions. ub.eduvanderbilt.eduimperial.ac.ukcompoundchem.com For example, a hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. An ester or a carboxylic acid group can be reduced to an aldehyde. vanderbilt.eduimperial.ac.uk For instance, the reduction of an ester to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk Alternatively, a nitrile group can be reduced to an aldehyde. vanderbilt.edu These transformations are crucial for arriving at the final this compound structure from various synthetic intermediates.

Emerging Synthetic Techniques in this compound Preparation

Modern synthetic chemistry continuously seeks more efficient and environmentally benign methods. In the context of thiophene synthesis, microwave-assisted techniques have gained prominence.

Catalyst-Mediated Synthesis

The introduction of a formyl group onto the 2-methoxythiophene ring is predominantly achieved through electrophilic substitution reactions, where a catalyst is instrumental in generating the active formylating agent. The most prominent and industrially relevant of these is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgmychemblog.com

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted formamide, typically N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃). youtube.com The catalyst, POCl₃, reacts with DMF to form the highly electrophilic N,N-dimethylchloroiminium ion. This species is then attacked by the electron-rich thiophene ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. organic-chemistry.org

Kinetic studies on the formylation of thiophene derivatives have shown that for highly reactive substrates like 2-methoxythiophene, the rate of reaction can be independent of the substrate concentration. rsc.org This suggests that the formation of the Vilsmeier reagent itself is the rate-determining step, a testament to the high nucleophilicity of the 2-methoxythiophene ring. rsc.org

Another catalyst-mediated approach is the Rieche formylation, which utilizes a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), in conjunction with dichloromethyl methyl ether as the formylating agent. commonorganicchemistry.com This method also proceeds via an electrophilic aromatic substitution mechanism.

The general conditions for these catalyst-mediated formylation reactions are summarized in the table below.

Table 1: Overview of Catalyst-Mediated Formylation Methods

| Method | Catalyst / Activating Agent | Formylating Agent | Typical Solvent |

|---|---|---|---|

| Vilsmeier-Haack | Phosphorus oxychloride (POCl₃) | N,N-dimethylformamide (DMF) | Dichloroethane or excess DMF |

| Rieche Formylation | Titanium tetrachloride (TiCl₄) | Dichloromethyl methyl ether | Dichloromethane |

Regioselectivity and Isomeric Purity Control in Synthesis

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the formylation reaction to ensure high isomeric purity. The methoxy group at the C2 position of the thiophene ring is a powerful activating group and directs electrophilic substitution to the C3 and C5 positions. Therefore, formylation can potentially lead to a mixture of this compound and 2-methoxythiophene-5-carbaldehyde.

Vilsmeier-Haack Reaction: In the Vilsmeier-Haack reaction, the regiochemical outcome is influenced by both electronic and steric factors. The C5 position is often electronically favored for electrophilic attack due to stabilization of the intermediate. However, the C3 position is also strongly activated by the adjacent methoxy group. The choice of the Vilsmeier reagent can influence the isomeric ratio. While specific data on the isomeric ratio for the formylation of 2-methoxythiophene is not extensively published, studies on similarly substituted thiophenes suggest that mixtures are common, necessitating careful purification. mdpi.com

Directed ortho-Metalation (DoM): A more effective strategy for achieving high regioselectivity and isomeric purity is through directed ortho-metalation (DoM), also known as lithiation-formylation. commonorganicchemistry.comthieme-connect.de The methoxy group is an excellent directing group for this reaction. Treatment of 2-methoxythiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the selective deprotonation of the C3 position, which is the most acidic proton due to the inductive effect and coordinating ability of the adjacent methoxy group. thieme-connect.de

The resulting 3-lithio-2-methoxythiophene intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com This two-step, one-pot procedure almost exclusively yields the desired this compound isomer, thus providing excellent control over isomeric purity.

Table 2: Comparison of Synthetic Methods for Regiocontrol

| Method | Reagents | Key Principle for Regiocontrol | Expected Primary Isomer |

|---|

| Vilsmeier-Haack | 1. POCl₃, DMF 2. H₂O | Electronic directing effect of the methoxy group. | Mixture of 3- and 5-isomers. | | Directed ortho-Metalation | 1. n-BuLi 2. DMF | The methoxy group directs lithiation to the adjacent C3 position. | this compound |

Reactivity and Reaction Pathways of 2 Methoxythiophene 3 Carbaldehyde

Reactivity of the Aldehyde Moiety in 2-Methoxythiophene-3-carbaldehyde

The aldehyde group is a primary site of reactivity in this compound, readily undergoing condensation reactions, nucleophilic additions, and redox transformations.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound provide a powerful tool for the formation of new carbon-carbon double bonds, leading to the synthesis of more complex molecular architectures.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. chemistrysteps.comwikipedia.org This reaction is characterized by the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. chemistrysteps.comwikipedia.org The aldehyde group in this compound is susceptible to this reaction, reacting with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, to form α,β-unsaturated carbonyl compounds. smolecule.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgwikipedia.org The electron-withdrawing nature of the groups attached to the methylene carbon facilitates the initial deprotonation by the base. chemistrysteps.comwikipedia.org

Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglumenlearning.com This reaction involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is influenced by the nature of the ylide used. wikipedia.org Unstabilized ylides generally lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. wikipedia.org

A general representation of the Wittig reaction is provided in the table below.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Aldehyde/Ketone | Triphenyl phosphonium ylide | Alkene | Triphenylphosphine oxide |

Table 1. General scheme of the Wittig Reaction. wikipedia.orglumenlearning.comudel.edu

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack. A prominent example of this reactivity is the Grignard reaction.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.comyoutube.com The reaction with this compound would proceed via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the aldehyde's carbonyl carbon. This addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. masterorganicchemistry.comyoutube.com The specific secondary alcohol produced depends on the R-group of the Grignard reagent used. youtube.com

The general steps of a Grignard reaction with an aldehyde are outlined below.

| Step | Description |

| 1. Nucleophilic Addition | The Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. |

| 2. Acidic Workup | The addition of a dilute acid protonates the alkoxide to yield the final alcohol product. |

Table 2. General Mechanism of a Grignard Reaction with an Aldehyde. masterorganicchemistry.comyoutube.comyoutube.com

Oxidation Reactions

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis.

Various oxidizing agents can be employed for this purpose. A mild and selective reagent for the oxidation of aldehydes to carboxylic acids is pyridinium (B92312) chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com However, care must be taken as the presence of water can lead to the formation of a hydrate, which may be further oxidized. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also effect this transformation.

The oxidation of this compound would yield 2-methoxythiophene-3-carboxylic acid.

Reduction Reactions

The aldehyde group in this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemistrysteps.comlibretexts.org

Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. chemistrysteps.com It selectively reduces aldehydes and ketones to their corresponding alcohols. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. chemistrysteps.com

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. chemistrysteps.comlibretexts.org Due to its high reactivity, LiAlH₄ reactions are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water and acid. libretexts.org

The reduction of this compound with either NaBH₄ or LiAlH₄ would produce (2-methoxythiophen-3-yl)methanol.

The table below summarizes the reactivity of common reducing agents with different carbonyl functional groups.

| Reducing Agent | Aldehyde | Ketone | Carboxylic Acid | Ester |

| NaBH₄ | Yes | Yes | No | No |

| LiAlH₄ | Yes | Yes | Yes | Yes |

Table 3. Reactivity of NaBH₄ and LiAlH₄ with Various Carbonyl Compounds. chemistrysteps.comlibretexts.org

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the methoxy (B1213986) (-OCH₃) and formyl (-CHO) substituents.

The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the formyl group is a deactivating, meta-directing group because of its electron-withdrawing nature. In this compound, the methoxy group is at position 2 and the formyl group is at position 3. Thiophene itself is most reactive towards electrophilic substitution at the C2 and C5 positions. The strong activating effect of the methoxy group will likely dominate, directing incoming electrophiles primarily to the C5 position, which is para to the methoxy group. The C4 position is meta to the formyl group and ortho to the methoxy group, making it a less favored site for substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comcardiff.ac.uk Halogenation can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Metal-Mediated and Cross-Coupling Reactions

The thiophene ring of this compound can participate in various metal-mediated cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions typically require the prior introduction of a halide (e.g., Br, I) onto the thiophene ring.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. youtube.comlibretexts.org For instance, a halogenated derivative of this compound, such as 5-bromo-2-methoxythiophene-3-carbaldehyde, could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. beilstein-journals.org This would result in the formation of a new carbon-carbon bond at the C5 position of the thiophene ring.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an organohalide and an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com Similar to the Suzuki coupling, a halogenated derivative of this compound could serve as the organohalide component. The reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the position of the halogen, with the concomitant formation of a new double bond. organic-chemistry.orglibretexts.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Elucidation of Reaction Mechanisms and Intermediate Species in Transformations of this compound

The reactivity of this compound is predominantly characterized by transformations involving both the aldehyde functional group and the electron-rich thiophene ring. The elucidation of the mechanisms of these reactions and the identification of transient intermediate species are crucial for understanding and controlling the synthesis of its derivatives. The most prominent reaction for the formation of this compound is the Vilsmeier-Haack reaction, and its reactivity is typical of aromatic aldehydes, participating in various condensation reactions.

Vilsmeier-Haack Formylation: Mechanism and Intermediates

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of 2-methoxythiophene (B42098). This reaction proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into two primary stages.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the active formylating agent, the Vilsmeier reagent. This occurs through the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The resulting electrophilic species is a chloroiminium ion. organic-chemistry.orgcambridge.orgwikipedia.org

Stage 2: Electrophilic Attack and Hydrolysis

The electron-rich 2-methoxythiophene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the 2-position is a strong activating group, directing the electrophilic attack to the adjacent C3 position of the thiophene ring. This attack leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to afford the final product, this compound. organic-chemistry.orgcambridge.orgwikipedia.org

A critical aspect of the mechanism for highly reactive substrates like 2-methoxythiophene is the reaction kinetics. Studies on the formylation of various thiophene derivatives have shown that the kinetic order of the reaction is dependent on the reactivity of the thiophene substrate. For very labile substrates such as 2-methoxythiophene, the reaction follows second-order kinetics, where the rate is independent of the concentration and the nature of the substrate. rsc.org This indicates that the rate-determining step is the formation of the electrophilic Vilsmeier reagent, rather than the attack of the reagent on the aromatic ring. rsc.org

Table 1: Key Intermediates in the Vilsmeier-Haack Formylation of 2-Methoxythiophene

| Intermediate Name | General Structure | Role in the Reaction |

| Vilsmeier Reagent (Chloroiminium ion) | [ClCH=N(CH₃)₂]⁺ | The active electrophile that attacks the thiophene ring. |

| σ-Complex (Arenium ion) | Cationic, resonance-stabilized intermediate | Formed upon the initial attack of the Vilsmeier reagent on the thiophene ring. |

| Iminium salt | Thiophene ring with a -CH=N⁺(CH₃)₂ substituent | The direct precursor to the aldehyde, formed after deprotonation of the σ-complex. |

Condensation Reactions: Knoevenagel Condensation

As a typical aromatic aldehyde, this compound can undergo condensation reactions with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate. This type of reaction is known as the Knoevenagel condensation. The mechanism generally proceeds via a base-catalyzed pathway.

Initially, a base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an aldol-type addition product. This intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated carbon-carbon double bond, yielding the final Knoevenagel condensation product. researchgate.net

Table 2: General Mechanism of Knoevenagel Condensation

| Step | Description | Intermediate Species |

| 1. Enolate Formation | A base removes a proton from the active methylene compound. | Carbanion/Enolate |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of the aldehyde. | Tetrahedral Alkoxide Intermediate |

| 3. Protonation | The alkoxide is protonated, often by the conjugate acid of the base. | Aldol Addition Product |

| 4. Dehydration | Elimination of a water molecule to form a C=C double bond. | Final Conjugated Product |

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented in the searched literature, the general mechanism for aromatic aldehydes is well-established and is expected to be followed.

Derivatives of 2 Methoxythiophene 3 Carbaldehyde: Synthesis and Structural Elucidation

Synthesis and Coordination Chemistry of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a prominent class of derivatives of 2-methoxythiophene-3-carbaldehyde. youtube.comajol.info These compounds are of significant interest due to their role as versatile ligands in coordination chemistry. youtube.com

Formation of Monomeric Schiff Base Ligands

The synthesis of monomeric Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine. youtube.comajol.info This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-). The reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. oncologyradiotherapy.com The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. oncologyradiotherapy.com

A variety of primary amines can be employed in this synthesis, leading to a diverse library of Schiff base ligands with different steric and electronic properties. For instance, the reaction of this compound with substituted anilines yields N-aryl Schiff bases. Similarly, condensation with diamines can lead to the formation of bis-Schiff bases. science.gov

Transition Metal Complexation Studies of Schiff Bases

Schiff bases derived from this compound are excellent ligands for a wide range of transition metal ions. youtube.commdpi.com The presence of the imine nitrogen and often other donor atoms, such as the thiophene (B33073) sulfur or the methoxy (B1213986) oxygen, allows for the formation of stable coordination complexes. jocpr.comnih.gov The study of these metal complexes is an active area of research due to their potential applications in various fields, including catalysis and materials science. mdpi.com

The complexation reaction typically involves mixing the Schiff base ligand with a salt of the desired transition metal in a suitable solvent. oncologyradiotherapy.com The resulting metal complexes can be isolated as stable solids and characterized by various spectroscopic and analytical techniques. Metals such as copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II) have been successfully incorporated into complexes with Schiff bases derived from thiophene aldehydes. jocpr.comresearchgate.net The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the nature of the metal ion, the ligand, and the reaction conditions. jocpr.comnih.gov

Characterization of Ligand-Metal Coordination Modes

The determination of how the Schiff base ligand coordinates to the metal center is crucial for understanding the structure and properties of the resulting complex. Several spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: A key piece of evidence for coordination is the shift in the vibrational frequency of the C=N (imine) bond in the IR spectrum. mdpi.com Upon complexation, this band typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination to the metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and any changes that occur upon complexation. Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into their geometry. The appearance of d-d transitions in the visible region is characteristic of transition metal complexes and can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar). jocpr.comnih.gov

Through these characterization methods, it has been established that Schiff bases derived from this compound can act as bidentate or tridentate ligands, coordinating to the metal ion through the imine nitrogen and other donor atoms present in the molecule. jocpr.comnih.gov

Thiophene Ring Modification Derivatives

Modifications to the thiophene ring of this compound can lead to a variety of new derivatives with altered electronic and steric properties. One common approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of aryl or heteroaryl substituents onto the thiophene ring. nih.gov For example, 4-arylthiophene-2-carbaldehydes can be synthesized by coupling a boronic acid or ester with a halogenated thiophene derivative. nih.gov These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov

Another avenue for modification is through electrophilic substitution reactions, although the presence of the activating methoxy group and the deactivating formyl group can influence the regioselectivity of these reactions.

Carboxylic Acid and Ester Derivatives

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromic acid. youtube.com The resulting 2-methoxythiophene-3-carboxylic acid is a valuable intermediate for the synthesis of other derivatives. researchgate.net

Ester derivatives can be prepared from the corresponding carboxylic acid through Fischer esterification. youtube.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com Alternatively, esters can be synthesized by reacting the acid chloride or acid anhydride (B1165640) derivative of 2-methoxythiophene-3-carboxylic acid with an alcohol. researchgate.net These ester derivatives are often used in the synthesis of more complex molecules. researchgate.net

Formation of Nitrogen-Containing Heterocyclic Derivatives (e.g., Thiazole (B1198619), Pyrimidine)

The versatile reactivity of this compound allows for its use in the synthesis of various nitrogen-containing heterocyclic compounds, such as thiazoles and pyrimidines. dntb.gov.uanih.gov These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. fabad.org.tr

Thiazole Derivatives: Thiazoles can be synthesized from thiophene carbaldehydes through reactions with compounds containing a thioamide or thiourea (B124793) functional group. researchgate.net For instance, the reaction of this compound with a thiosemicarbazide, followed by cyclization with a phenacyl bromide, can yield thiazole derivatives. researchgate.net This multi-step synthesis involves the initial formation of a thiosemicarbazone, which then undergoes cyclization to form the thiazole ring. researchgate.net

Pyrimidine (B1678525) Derivatives: Pyrimidine derivatives can also be accessed from this compound. For example, thieno[2,3-d]pyrimidines can be synthesized through a multi-step sequence starting from a related thiophene derivative. nih.gov This often involves the construction of the pyrimidine ring onto the pre-existing thiophene core. nih.gov

The synthesis of these nitrogen-containing heterocycles often involves multi-component reactions or sequential reaction pathways, highlighting the utility of this compound as a key starting material in heterocyclic chemistry. mdpi.comnih.gov

Advanced Applications of 2 Methoxythiophene 3 Carbaldehyde in Organic Synthesis

Role as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are fundamental components in organic synthesis. ossila.comsigmaaldrich.comsrdorganics.com They serve as core scaffolds for a vast array of natural products, vitamins, and pharmacologically active agents. ossila.comsigmaaldrich.com 2-Methoxythiophene-3-carbaldehyde exemplifies a key heterocyclic building block, providing a ready-made thiophene (B33073) core that can be chemically modified to produce a wide range of more complex derivatives. smolecule.comhoffmanchemicals.com

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups: the aldehyde and the methoxy (B1213986) group. smolecule.com

The Aldehyde Group: This group is a gateway for numerous carbon-carbon bond-forming reactions. It readily participates in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to create α,β-unsaturated carbonyl derivatives. smolecule.com It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further pathways for molecular elaboration. smolecule.com

The Methoxy Group: As an electron-donating group, the methoxy substituent activates the thiophene ring, influencing its electronic properties and facilitating electrophilic aromatic substitution reactions at specific positions on the ring. smolecule.com

This dual functionality allows chemists to selectively build molecular complexity, making it an important starting material for synthesizing fused-ring systems and other elaborate heterocyclic structures. smolecule.com

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Outcome |

| Aldehyde (-CHO) | Knoevenagel Condensation | Forms α,β-unsaturated carbonyl compounds |

| Wittig Reaction | Creates substituted alkenes | |

| Grignard Reaction | Produces secondary alcohols | |

| Oxidation | Converts aldehyde to a carboxylic acid | |

| Reductive Amination | Forms substituted amines | |

| Methoxy (-OCH₃) | Electrophilic Substitution | Directs incoming groups to specific ring positions |

| Ether Cleavage | Converts methoxy group to a hydroxyl group |

Precursor in the Development of Advanced Materials

Thiophene-containing molecules are foundational to the field of materials science, particularly for creating organic electronics like dye-sensitized solar cells and light-emitting devices. nih.gov Heterocyclic building blocks are fundamental in the development of molecular and polymer organic semiconductors. ossila.com The unique electronic properties of the thiophene ring make it an ideal component for constructing conductive polymers. smolecule.com

This compound serves as a precursor for such advanced materials. While not a monomer itself, its functional groups can be chemically transformed to introduce polymerizable sites. For example, the aldehyde can be converted into a vinyl or ethynyl (B1212043) group, which can then undergo polymerization to form a polythiophene derivative. Polythiophenes are a well-studied class of conducting polymers where doping introduces charge carriers (polarons and bipolarons), increasing the material's electrical conductivity by several orders of magnitude. aps.org The methoxy group on the thiophene ring can further tune the electronic and physical properties of the resulting polymer, such as its solubility and the energy levels of its molecular orbitals, which is critical for optimizing performance in electronic devices.

Table 2: Potential Applications of this compound in Materials Science

| Material Class | Potential Application | Role of the Thiophene Unit |

| Conducting Polymers | Organic Light-Emitting Diodes (OLEDs) | Forms the conjugated backbone for charge transport |

| Organic Photovoltaics (OPVs) | Acts as the electron-donating material in the active layer | |

| Organic Field-Effect Transistors (OFETs) | Serves as the semiconductor channel | |

| Functional Dyes | Dye-Sensitized Solar Cells (DSSCs) | Functions as the light-absorbing sensitizer |

| Vapochromic Sensors | Changes color in the presence of specific chemical vapors |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. sigmaaldrich.com Thiophene-based aldehydes are important intermediates for introducing this ring system into larger, more complex molecules with therapeutic or agrochemical potential. google.com For instance, related compounds like 2-thiophenecarboxaldehyde are used to synthesize the liver-protecting drug Tenipone and the broad-spectrum anthelmintic (anti-parasitic) agent Pyrantel. google.com Similarly, 3-methylthiophene-2-carboxaldehyde is a key intermediate for other anthelmintic drugs. google.com

This compound functions as an intermediate in the synthesis of new chemical entities with potential biological activity. smolecule.com Bioactive compounds are substances that can have a beneficial, physiological effect on an organism. mdpi.com Research on analogous thiophene carbaldehydes has shown that their derivatives can possess significant antibacterial, anti-urease, and antioxidant properties. nih.gov The aldehyde group provides a reactive handle to connect the 2-methoxythiophene (B42098) core to other molecular fragments, allowing for the systematic exploration of structure-activity relationships in the development of new drugs and crop protection agents. smolecule.com

Table 3: Examples of Bioactive Molecules and Drug Classes Derived from Thiophene-Based Intermediates

| Compound/Drug Class | Therapeutic Area/Application | Role of Thiophene Intermediate |

| Tenipone | Hepatoprotective (Liver-protecting) Agent | Serves as a primary building block in the synthesis. google.com |

| Pyrantel | Anthelmintic (Anti-parasitic) | Used to construct the core structure of the drug. google.com |

| Arylthiophene Derivatives | Antibacterial, Anti-urease | Forms the central scaffold for derivatization. nih.gov |

| Anthelmintic Agents | Veterinary and Human Medicine | Key intermediate for the synthesis of the active molecule. google.com |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methoxythiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 2-methoxythiophene-3-carbaldehyde and its derivatives in solution.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For thiophene (B33073) derivatives, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. For instance, in a related compound, thiophene-2-carbaldehyde (B41791), the protons of the thiophene ring are observed at δ 7.22, 7.77-7.80 ppm. rsc.org The aldehydic proton is highly deshielded and appears as a singlet further downfield, typically around δ 9.9-10.2 ppm. rsc.org The methoxy (B1213986) group protons (-OCH₃) on the thiophene ring would be expected to resonate as a sharp singlet in the upfield region, generally between δ 3.8 and 4.0 ppm.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often between δ 180 and 195 ppm. rsc.org The carbons of the thiophene ring typically resonate in the aromatic region (δ 120-150 ppm). rsc.org The carbon of the methoxy group is expected in the upfield region, usually around δ 55-60 ppm.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons on the thiophene ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. These techniques are crucial for the definitive structural analysis of newly synthesized derivatives.

Interactive Data Table: Representative NMR Data for Thiophene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene-2-carbaldehyde rsc.org | 9.95 (s, 1H, CHO), 7.80–7.77 (m, 2H, ring-H), 7.22 (t, J = 4.3 Hz, 1H, ring-H) | 183.1 (CHO), 144.0, 136.5, 135.2, 128.4 (ring-C) |

| Benzo[b]thiophene-3-carbaldehyde rsc.org | 10.13 (s, 1H, CHO), 8.68 (d, J = 7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J = 7.9 Hz, 1H), 7.48 (dt, J = 22.8, 7.3 Hz, 2H) | 185.5 (CHO), 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 (ring-C) |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy is particularly useful for detecting characteristic vibrational modes. The most prominent absorption band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene ring and the aldehyde group are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org The C-O stretching of the methoxy group will likely produce a strong band around 1250-1000 cm⁻¹. The thiophene ring itself exhibits characteristic C=C and C-S stretching vibrations. iosrjournals.orgglobalresearchonline.netjchps.com C=C stretching modes are generally found near 1590 and 1400 cm⁻¹, while C-S stretching vibrations are observed at lower wavenumbers, often between 850 and 600 cm⁻¹. iosrjournals.orgglobalresearchonline.net

Raman Spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, non-polar bonds like the C=C and C-S bonds of the thiophene ring often give rise to strong Raman signals. For a non-linear molecule like this compound, which consists of 15 atoms, a total of 3N-6 = 3(15)-6 = 39 fundamental vibrational modes are expected. globalresearchonline.netyoutube.com

Interactive Data Table: Characteristic Vibrational Frequencies for Thiophene Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aldehyde C=O Stretch | 1700-1650 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Thiophene Ring C=C Stretch | 1590-1400 | FT-IR, Raman |

| Methoxy C-O Stretch | 1250-1000 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its conjugation and chromophoric systems. For this compound, the presence of the conjugated system involving the thiophene ring and the carbonyl group leads to characteristic absorptions in the UV-Vis region. Typically, thiophene and its derivatives exhibit strong absorptions due to π → π* transitions. globalresearchonline.net The presence of the methoxy group as an auxochrome and the carbaldehyde group as a chromophore is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene. Studies on similar thiophene derivatives have shown absorption bands in the range of 250-400 nm. globalresearchonline.netjchps.com The solvent can also influence the position of these absorption bands.

Mass Spectrometry (MS, MALDI-TOF, LC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis.

For this compound (C₆H₆O₂S), the expected monoisotopic mass is approximately 142.01 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (M-29, CHO). libretexts.orgyoutube.com The thiophene ring can also undergo characteristic fragmentation. The combination of a parent molecular ion peak and predictable fragment ions allows for the confirmation of the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing mixtures of thiophene derivatives, allowing for their separation prior to mass analysis. nih.govmdpi.comresearchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI) have been shown to be effective for the ionization of thiophene compounds. researchgate.netacs.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.01613 |

| [M+Na]⁺ | 164.99807 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur in this case) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₆H₆O₂S. nih.govwikipedia.org A close agreement between the experimental and calculated values serves as a crucial verification of the compound's stoichiometry and purity. youtube.comyoutube.com Many analytical service laboratories provide this as a standard characterization method, often using certified reference materials for calibration. elementalmicroanalysis.com

Interactive Data Table: Theoretical Elemental Composition of this compound (C₆H₆O₂S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 50.69 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.25 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 22.50 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 22.55 |

| Total | | | 142.177 | 100.00 |

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net This data is invaluable for understanding the crystal packing and solid-state properties of the material. For example, in related thiophene chalcone (B49325) derivatives, X-ray diffraction has been used to determine the planarity of the molecule and the nature of intermolecular C-H···O and C-H···π interactions that dictate the crystal packing. nih.gov

Molar Conductance Measurements for Complex Characterization

Molar conductance measurements are primarily used to characterize metal complexes of this compound or its derivatives. This technique helps to determine whether the ligands are coordinated to the metal center or exist as free ions in solution. By dissolving the complex in a suitable solvent (like DMSO or methanol) and measuring the molar conductivity, one can infer the electrolytic nature of the complex. researchgate.netresearchgate.net Generally, low molar conductance values suggest a non-electrolytic nature, indicating that the ligands are bound within the coordination sphere of the metal ion. researchgate.netmdpi.com Conversely, higher values suggest an electrolytic complex where some ligands may act as counter-ions outside the coordination sphere. researchgate.netyoutube.com

Interactive Data Table: Typical Molar Conductance Ranges in DMSO researchgate.netresearchgate.net

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 50 |

| 1:1 Electrolyte | 50 - 110 |

| 1:2 Electrolyte | 110 - 170 |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Methoxythiophene-3-carbaldehyde, and how can reaction conditions be optimized?

The aldehyde group in this compound can be synthesized via oxidation of a methyl group or reduction of a nitrile. For oxidation, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic conditions is effective. Reductive methods may involve hydrogenation with palladium catalysts. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side products .

Q. How can the purity and structural integrity of this compound be confirmed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic thiophene ring and aldehyde proton. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) validates the molecular ion peak (m/z = 142.17 for C₆H₆O₂S). Cross-referencing with melting point data (if crystalline) further confirms identity .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use respiratory protection (e.g., NIOSH-approved masks) during prolonged exposure and nitrile gloves to prevent skin contact. Work in a fume hood to avoid inhalation of vapors. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested. Store away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the methoxy group’s orientation and aldehyde planarity can be validated against density functional theory (DFT) calculations. Discrepancies in torsional angles may indicate conformational flexibility or crystal packing effects .

Q. What strategies address contradictory data in spectroscopic characterization or bioactivity assays?

Contradictions in NMR or bioactivity results may arise from impurities or solvent effects. Use iterative purification (e.g., column chromatography) and replicate assays under standardized conditions. For bioactivity, compare IC₅₀ values across cell lines and validate via dose-response curves. Statistical tools (e.g., ANOVA) identify outliers .

Q. How can functional group modifications enhance the pharmacological profile of this compound?

Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to stabilize the aldehyde moiety and improve binding to biological targets. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) and molecular docking with enzymes like cyclooxygenase-2 (COX-2) can guide rational design .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) detects sub-1% impurities. For polar byproducts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with charged aerosol detection (CAD) improves sensitivity. Calibrate against certified reference materials .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to reduce waste.

- Data Reproducibility : Archive raw spectral data (e.g., .jdx files for NMR) in open-access repositories.

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.